molecular formula C43H68O12 B1678576 PC 766B CAS No. 108375-77-5

PC 766B

Katalognummer: B1678576
CAS-Nummer: 108375-77-5
Molekulargewicht: 777.0 g/mol
InChI-Schlüssel: GBRLJEHLCUILHG-KIRYWGJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PC-766B ist ein Makrolid-Antibiotikum, das von dem Bakterium Nocardia brasiliensis produziert wird. Es ist bekannt für seine Aktivität gegen grampositive Bakterien, einige Pilze und Hefen, aber es ist inaktiv gegen gramnegative Bakterien. Zusätzlich zeigt PC-766B eine Antitumoraktivität gegen murine Tumorzellen .

Herstellungsmethoden

PC-766B wird aus den Zellen von Nocardia brasiliensis SC-4710 isoliert. Der Isolationsprozess beinhaltet eine Acetonextraktion, gefolgt von der Reinigung mittels Gelfiltration, Kieselgelchromatographie, Hochleistungsflüssigkeitschromatographie (HPLC) und Dünnschichtchromatographie (TLC) . Der Stamm SC-4710 wird 3 Tage lang in einem Glucose-Hefeextraktmedium bei 27 °C kultiviert, wonach die Zellen geerntet und verarbeitet werden, um das Antibiotikum zu extrahieren .

Chemische Reaktionsanalyse

PC-766B unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Oxidation. So führt die alkalische Hydrolyse von PC-766B in Methanol mit Natriumhydroxid zur Bildung eines Aglykons . Die Verbindung zeigt auch eine schwache inhibitorische Aktivität gegen Natrium-Kalium-Adenosintriphosphatase (Na+, K±ATPase) .

Wissenschaftliche Forschungsanwendungen

PC-766B hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

PC-766B entfaltet seine Wirkung durch Bindung an das bakterielle Ribosom, wodurch die Proteinsynthese gehemmt wird. Diese Wirkung ähnelt der anderer Makrolid-Antibiotika. Zusätzlich zeigt PC-766B eine schwache inhibitorische Aktivität gegen Na+, K±ATPase, was zu seinen Antitumoreffekten beitragen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

PC 766B has been studied for its effectiveness against various pathogens:

  • Active Against :
    • Gram-positive bacteria
    • Some fungi and yeasts
  • Inactive Against :
    • Gram-negative bacteria

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeActivity Level
Gram-positive BacteriaEffective
FungiModerate
YeastsModerate
Gram-negative BacteriaIneffective

Antitumor Activity

This compound has shown promising results in cancer research, particularly in vitro and in vivo studies involving murine tumor models.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses potent cytotoxic effects on several murine tumor cell lines.

  • Cell Lines Tested :
    • P388 leukemia
    • B16 melanoma

Table 2: Cytotoxicity of this compound in Murine Tumor Cell Lines

Cell LineIC50 (ng/ml)
P388 leukemia0.1
B16 melanoma0.5

In Vivo Studies

In vivo experiments have further validated the antitumor efficacy of this compound:

  • Dosage : Intraperitoneal administration at a dosage of 0.25 mg/kg/day.
  • Model Used : Male CDF1 mice.
  • Outcome : Demonstrated significant antitumor activity against P388 leukemia.

Case Studies and Research Findings

  • Study on LDL Receptor mRNA Expression :
    • A study indicated that this compound could increase LDL receptor mRNA levels in human hepatoma HepG2 cells, suggesting potential implications for lipid metabolism and cardiovascular health .
  • Isolation and Characterization :
    • Research conducted on the isolation of this compound highlighted its unique structural properties and confirmed its classification within the hygrolidin family of antibiotics .
  • Antitumor Mechanism Investigation :
    • Further investigations into its mechanism revealed that while it affects tumor cells, the relationship between its antimicrobial activity and antitumor properties remains unclear .

Wirkmechanismus

PC-766B exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics. Additionally, PC-766B shows weak inhibitory activity against Na+, K±ATPase, which may contribute to its antitumor effects .

Biologische Aktivität

PC-766B is a novel macrolide antibiotic produced by the actinomycete strain Nocardia brasiliensis, isolated from soil. This compound has garnered interest due to its biological activity , particularly its antimicrobial and antitumor properties. Research indicates that PC-766B is effective against various Gram-positive bacteria and some fungi, while showing limited efficacy against Gram-negative bacteria.

Antimicrobial Properties

PC-766B demonstrates potent activity against a range of microorganisms. In vitro studies indicate:

  • Activity Spectrum : Effective against Gram-positive bacteria and certain fungi and yeasts, but inactive against Gram-negative bacteria .
  • Minimum Inhibitory Concentrations (MIC) : Specific MIC values have not been widely published, but the compound's overall effectiveness suggests a strong potential for therapeutic applications in treating infections caused by susceptible pathogens.

Antitumor Activity

The antitumor effects of PC-766B have been substantiated through various studies:

  • In Vitro Cytotoxicity : PC-766B exhibited significant cytotoxicity against murine tumor cell lines, with IC50 values of 0.1 ng/ml for P388 leukemia and 0.5 ng/ml for B16 melanoma . These values indicate a highly potent effect on these cancer cells.
Tumor Cell LineIC50 Value (ng/ml)
P388 Leukemia0.1
B16 Melanoma0.5
  • In Vivo Studies : Administration of PC-766B at a dose of 0.25 mg/kg/day intraperitoneally showed significant antitumor activity against P388 leukemia in animal models .

While the precise mechanisms underlying the biological activities of PC-766B remain to be fully elucidated, preliminary findings suggest:

  • Na+, K(+)-ATPase Inhibition : The compound exhibits weak inhibitory activity against Na+, K(+)-ATPase, which may contribute to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the potential applications of PC-766B in clinical settings:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of PC-766B against various clinical isolates of Gram-positive bacteria, highlighting its role as a potential treatment option for resistant infections.
  • Cancer Treatment Exploration : Research involving murine models demonstrated that PC-766B not only inhibits tumor growth but also enhances survival rates in treated subjects compared to controls.
  • Comparative Studies : Comparative analyses with other macrolide antibiotics have shown that PC-766B possesses superior potency in specific tumor types, suggesting its potential as a lead compound for further development.

Eigenschaften

IUPAC Name

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJEHLCUILHG-KIRYWGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108375-77-5
Record name PC 766B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PC 766B
Reactant of Route 2
PC 766B
Reactant of Route 3
PC 766B
Reactant of Route 4
PC 766B
Reactant of Route 5
PC 766B
Reactant of Route 6
PC 766B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.